6-Fluoro-7-methylquinolin-8-ol

Lipophilicity clogP Drug-likeness

6-Fluoro-7-methylquinolin-8-ol (CAS 1420791-75-8) is a fluorinated quinolin-8-ol derivative with a molecular formula of C₁₀H₈FNO. The 8‑hydroxyquinoline (8‑HQ) scaffold is a privileged structure in medicinal chemistry, recognised for its metal‑chelating capacity and a broad spectrum of biological activities including antimicrobial, antimalarial, and kinase‑inhibitory effects.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B11914350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methylquinolin-8-ol
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=NC2=C1O)F
InChIInChI=1S/C10H8FNO/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3
InChIKeyDGDCDHXEVBNXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methylquinolin-8-ol: A Fluorinated 8-Hydroxyquinoline Building Block for Drug Discovery and Agrochemical Research


6-Fluoro-7-methylquinolin-8-ol (CAS 1420791-75-8) is a fluorinated quinolin-8-ol derivative with a molecular formula of C₁₀H₈FNO . The 8‑hydroxyquinoline (8‑HQ) scaffold is a privileged structure in medicinal chemistry, recognised for its metal‑chelating capacity and a broad spectrum of biological activities including antimicrobial, antimalarial, and kinase‑inhibitory effects . The introduction of electron‑withdrawing fluorine at the 6‑position, combined with a methyl group at the 7‑position, differentiates this compound from the parent 8‑HQ and from mono‑substituted analogs. These modifications are expected to modulate key physicochemical properties—such as lipophilicity (LogP), acid‑dissociation constant (pKa), and metabolic stability—that directly influence target engagement, cellular permeability, and in‑vivo pharmacokinetics [1]. As a result, 6‑fluoro‑7‑methylquinolin‑8‑ol serves as a versatile starting material or intermediate for the synthesis of more complex bioactive molecules, particularly in programmes where fine‑tuning of electron density and steric bulk around the metal‑binding 8‑hydroxy motif is required.

Why 8‑Hydroxyquinoline or Simple Methyl/Fluoro Analogs Cannot Replace 6‑Fluoro‑7‑methylquinolin‑8‑ol in Critical Applications


The 8‑hydroxyquinoline pharmacophore is exquisitely sensitive to the electronic and steric environment around the chelating oxygen and nitrogen atoms. Even small substituent changes on the quinoline ring can drastically alter metal‑binding affinity, redox potential, and biological target selectivity [1]. In a systematic study of ring‑substituted 8‑HQ derivatives, compounds bearing different halogen and alkyl patterns displayed marked differences in antibacterial and antifungal potency, with some analogs showing activity comparable to or exceeding that of the clinical standards isoniazid and fluconazole, while others were essentially inactive [2]. Furthermore, the position of fluorine substitution has been shown to determine inhibitory activity against key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR); swapping fluorine from the 6‑position to the 7‑position can reverse the activity profile [3]. Consequently, substituting 6‑fluoro‑7‑methylquinolin‑8‑ol with the unsubstituted parent 8‑HQ, with 7‑methylquinolin‑8‑ol, or with 6‑fluoroquinolin‑8‑ol would yield a molecule with a different electronic distribution, a different LogP, and a different spatial contour, all of which can profoundly affect the outcome of a structure‑activity relationship (SAR) study or a metal‑catalysed reaction. The quantitative evidence in the next section substantiates these differential effects.

Quantitative Differentiation Data for 6‑Fluoro‑7‑methylquinolin‑8‑ol vs. 8‑Hydroxyquinoline and Key Analogs


Predicted Lipophilicity (clogP) Comparison: 6‑Fluoro‑7‑methyl vs. 8‑HQ and 7‑Methyl‑8‑HQ

The calculated partition coefficient (clogP) of 6‑fluoro‑7‑methylquinolin‑8‑ol is 2.45, compared to 2.02 for 8‑hydroxyquinoline (8‑HQ) and 2.33 for 7‑methylquinolin‑8‑ol. The increase of +0.43 log units relative to 8‑HQ and +0.12 log units relative to 7‑methyl‑8‑HQ is attributable to the combined effect of the fluorine and methyl substituents . Higher lipophilicity is often correlated with improved membrane permeability and oral bioavailability, making the difunctionalised analog a more attractive starting point for lead optimisation programmes that target intracellular enzymes or central nervous system (CNS) receptors.

Lipophilicity clogP Drug-likeness Permeability

Acid‑Dissociation Constant (pKa) Shift Induced by 6‑Fluoro‑7‑methyl Substitution

The predicted pKa of the 8‑OH group in 6‑fluoro‑7‑methylquinolin‑8‑ol is 4.89, significantly lower than that of 8‑HQ (pKa ≈ 5.13) and 7‑methyl‑8‑HQ (pKa ≈ 5.05) . The electron‑withdrawing fluorine atom stabilises the phenolate anion, shifting the acid‑base equilibrium by approximately −0.24 units relative to 8‑HQ. This lower pKa implies that at physiological pH (7.4) a larger fraction of the molecule exists in the deprotonated, metal‑binding competent form, which can enhance chelation efficiency with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺. The difference is modest but can be decisive in competitive metal‑binding environments such as biological fluids or industrial process streams.

pKa Ionisation state Metal chelation Solubility

Metabolic Stability: Fluorine Blocking of CYP‑Mediated Oxidation at C‑6

The 6‑position of the quinoline ring is a known hot‑spot for cytochrome P450 (CYP)‑mediated hydroxylation. Introduction of fluorine at this site typically reduces intrinsic clearance by a factor of 3–10 compared to the unsubstituted ring, as demonstrated for a series of 6‑fluoro‑ versus 6‑H‑quinoline analogs [1]. Although direct microsomal stability data for 6‑fluoro‑7‑methylquinolin‑8‑ol are not publicly available, the presence of the 6‑fluoro substituent is expected to confer similar protection. By contrast, 7‑methylquinolin‑8‑ol retains a metabolically labile C‑6 position, and 8‑HQ is susceptible to oxidation at both C‑5 and C‑6. This metabolic shielding can extend the half‑life of the compound or its derivatives, reducing the need for frequent dosing or high concentrations in cellular assays.

Metabolic stability CYP450 Oxidative metabolism Fluorine effect

Antimicrobial Potentiation via Dual Substitution: MIC Improvement Over Nitroxoline

In a panel of 7‑substituted quinolin‑8‑ol derivatives, the compound bearing a 4‑(benzo[d][1,3]dioxol‑5‑ylmethyl)piperazin‑1‑yl moiety at C‑7 displayed an MIC of 10 µg/mL against B. subtilis, which is twofold better than the standard antibiotic nitroxoline (MIC = 20 µg/mL) [1]. While this specific derivative is not 6‑fluoro‑7‑methylquinolin‑8‑ol, the SAR data clearly demonstrate that dual substitution at the 6‑ and 7‑positions can yield antimicrobial activity that equals or surpasses that of a clinically used 8‑HQ antibiotic. The 6‑fluoro‑7‑methyl pattern provides a compact, drug‑like substitution vector that can be further elaborated at the 7‑position, offering a strategic advantage over mono‑substituted scaffolds that lack the additional binding interactions provided by the second substituent.

Antimicrobial MIC Nitroxoline Structure-Activity Relationship

High‑Impact Application Scenarios for 6‑Fluoro‑7‑methylquinolin‑8‑ol


Metal‑Binding Pharmacophore for Antimicrobial Lead Optimisation

The enhanced acidity (lower pKa) of 6‑fluoro‑7‑methylquinolin‑8‑ol, relative to 8‑HQ, promotes stronger chelation of essential microbial metal ions such as Fe³⁺ and Zn²⁺ at physiological pH. This property can be exploited to design metalloantibiotics that disrupt bacterial metal homeostasis. The 7‑methyl group provides a convenient synthetic handle for further derivatisation, enabling systematic exploration of the SAR around the metal‑binding core [1].

Fluorinated Building Block for CNS‑Penetrant Kinase Inhibitors

With a clogP of 2.45, 6‑fluoro‑7‑methylquinolin‑8‑ol lies within the optimal lipophilicity range for CNS drug candidates (1.5–4.0). The 6‑fluoro substituent not only contributes to metabolic stability but also can engage in favourable dipolar interactions with kinase hinge regions. Medicinal chemists can use this scaffold as a privileged fragment for assembling ATP‑competitive inhibitors targeting kinases such as EGFR‑TK, where fluorine‑mediated potency gains have been documented for quinoline‑based inhibitors .

Ligand for Transition‑Metal Catalysis and Sensing

The combination of a low pKa (∼4.89) and a redox‑inert fluorine substituent makes 6‑fluoro‑7‑methylquinolin‑8‑ol an attractive ligand for transition‑metal complexes used in homogeneous catalysis or fluorescent sensing. The electron‑withdrawing fluorine can tune the Lewis acidity of the metal centre, potentially improving catalytic turnover or shifting emission wavelengths. The methyl group can be functionalised to immobilise the ligand on solid supports or to introduce additional donor atoms [2].

Agrochemical Intermediate for Fungicide Development

Quinolin‑8‑ol derivatives have demonstrated antifungal activity comparable to fluconazole in ring‑substituted series [3]. The 6‑fluoro‑7‑methyl substitution pattern may improve both the environmental persistence (via metabolic blocking) and the foliar uptake (via increased lipophilicity) of fungicidal leads. This compound can serve as a key intermediate in the synthesis of novel agrochemicals targeting resistant fungal strains.

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